molecular formula C6H11NO B13501802 1-Azaspiro[3.3]heptan-3-ol

1-Azaspiro[3.3]heptan-3-ol

Katalognummer: B13501802
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: LSNMTKFBZRNHJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azaspiro[3.3]heptan-3-ol is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a unique spirocyclic structure, which imparts distinct physicochemical properties. It is often explored as a bioisostere of piperidine, a common structural motif in many bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.3]heptan-3-ol can be synthesized through a series of well-defined steps. One of the key synthetic routes involves the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO₂S-NCO), resulting in the formation of spirocyclic β-lactams. These β-lactams are then reduced using alane (AlH₃) to yield this compound .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and scalability. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Azaspiro[3.3]heptan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄

    Reduction: AlH₃, LiAlH₄, NaBH₄

    Substitution: Alkyl halides

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction typically yields amines .

Wirkmechanismus

The mechanism of action of 1-Azaspiro[3.3]heptan-3-ol involves its interaction with specific molecular targets. The compound can mimic the structure of piperidine, allowing it to bind to similar biological receptors. This binding can modulate the activity of these receptors, leading to various pharmacological effects. The exact pathways and molecular targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-Azaspiro[3.3]heptan-3-ol is often compared with other spirocyclic compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Its ability to mimic piperidine makes it a valuable tool in drug design and medicinal chemistry .

Eigenschaften

Molekularformel

C6H11NO

Molekulargewicht

113.16 g/mol

IUPAC-Name

1-azaspiro[3.3]heptan-3-ol

InChI

InChI=1S/C6H11NO/c8-5-4-7-6(5)2-1-3-6/h5,7-8H,1-4H2

InChI-Schlüssel

LSNMTKFBZRNHJI-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)C(CN2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.